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Compound of Interest

Compound Name: Diethyl phosphoramidate

Cat. No.: B092971 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Phosphoramidate

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the spectroscopic data for Diethyl
phosphoramidate (CAS 1068-21-9), a compound of interest in various chemical and

pharmaceutical applications.[1] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for acquiring such spectra.

Molecular Structure
Diethyl phosphoramidate has the chemical formula C₄H₁₂NO₃P and a molecular weight of

153.12 g/mol .[1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.

For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative.[3]

¹H NMR Data
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The ¹H NMR spectrum of Diethyl phosphoramidate shows characteristic signals for the

ethoxy and amine protons.

Signal Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CH₃ ~1.25 Triplet ~7.1

-CH₂- ~3.95 Quintet ~7.1

-NH₂ ~3.5 (broad) Singlet -

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and

concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Signal Assignment Chemical Shift (δ, ppm)

-CH₃ ~16.5

-CH₂- ~62.0

³¹P NMR Data
³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and is a key

characterization technique for organophosphorus compounds.[4]

Signal Assignment Chemical Shift (δ, ppm) Multiplicity

P ~9.5 Singlet (with ¹H decoupling)

Note: Chemical shifts are typically referenced to 85% H₃PO₄.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Diethyl phosphoramidate is characterized by the following absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400-3200 N-H stretch Strong, broad

2980-2850 C-H stretch (alkane) Medium-Strong

1250-1200 P=O stretch Strong

1050-1000 P-O-C stretch Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and elemental composition.[5]

m/z Proposed Fragment

153 [M]⁺ (Molecular Ion)

126 [M - C₂H₃]⁺

98 [M - C₂H₅O - H]⁺

80 [M - C₂H₅O - C₂H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.[2]

Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid sample like Diethyl phosphoramidate
is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature, typically 298 K.

Use a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to simplify the spectrum.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

³¹P NMR Acquisition:

Tune the probe to the ³¹P frequency.

Use a proton-decoupled pulse sequence.[4]

Set the spectral width to cover the expected range for phosphonates (e.g., -20 to 50 ppm).

[6]

Reference the spectrum to an external standard of 85% H₃PO₄.

IR Spectroscopy
For a liquid sample, the following "neat" method is commonly used:[7]

Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt

plate (e.g., NaCl or KBr).[8][9]

Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between

the plates.[7][10]
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Data Acquisition:

Place the assembled plates in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty salt plates.

Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).[8]

The instrument software will automatically ratio the sample spectrum against the

background.

Mass Spectrometry
A general protocol for the analysis of a small molecule like Diethyl phosphoramidate using

Electrospray Ionization (ESI) is as follows:[11]

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable organic solvent (e.g., methanol or acetonitrile).[11]

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11]

Filter the final solution if any particulate matter is present.

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The mass range should be set to include the expected molecular weight of the analyte.

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to

collision-induced dissociation.
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Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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